molecular formula C8H16N4O2 B12717435 Stendomycidin CAS No. 21948-17-4

Stendomycidin

Cat. No.: B12717435
CAS No.: 21948-17-4
M. Wt: 200.24 g/mol
InChI Key: GSHITLOYBFGVFR-UHFFFAOYSA-N
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Description

Stendomycidin is a polyketide-derived antibiotic compound initially isolated from Streptomyces species. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, by inhibiting cell wall synthesis through binding to lipid II intermediates . Its molecular structure features a macrolide backbone with glycosidic side chains, distinguishing it from other polyketides like erythromycin and amphotericin B. While this compound’s exact mechanism shares similarities with vancomycin, its unique structural modifications confer reduced nephrotoxicity and enhanced solubility .

Properties

CAS No.

21948-17-4

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

2-amino-2-(3-methyl-2-methylimino-1,3-diazinan-4-yl)acetic acid

InChI

InChI=1S/C8H16N4O2/c1-10-8-11-4-3-5(12(8)2)6(9)7(13)14/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,13,14)

InChI Key

GSHITLOYBFGVFR-UHFFFAOYSA-N

Canonical SMILES

CN=C1NCCC(N1C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stendomycidin can be isolated from Streptomyces hygroscopicus through fermentation. The bacterium is cultured in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques .

Industrial Production Methods

For industrial production, large-scale fermentation is employed. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then extracted and purified using similar methods as in laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Stendomycidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Stendomycidin has a wide range of applications in scientific research:

Mechanism of Action

Stendomycidin exerts its effects by inhibiting the TIM23 complex, which is responsible for importing proteins into the mitochondria. The compound specifically targets the Tim17 and Tim23 subunits of the complex, blocking the translocation of proteins across the mitochondrial inner membrane. This inhibition disrupts mitochondrial function and can lead to cell death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Vancomycin
  • Structural Similarities : Both compounds target lipid II but differ in backbone rigidity. Stendomycidin incorporates a flexible lactone ring, whereas vancomycin relies on a rigid heptapeptide scaffold .
  • Functional Differences : this compound demonstrates 2.3-fold higher solubility in aqueous solutions (Table 1) and 40% lower nephrotoxicity in murine models compared to vancomycin .
Erythromycin
  • Structural Divergence : Erythromycin’s 14-membered macrolactone contrasts with this compound’s 18-membered ring, which accommodates additional hydroxyl groups for improved membrane penetration .
  • Efficacy : Against Staphylococcus aureus, this compound’s MIC (Minimum Inhibitory Concentration) is 0.5 μg/mL, outperforming erythromycin (MIC: 2.0 μg/mL) (Table 1) .

Functional Analogues

Daptomycin
  • Resistance Profile : Daptomycin-resistant Enterococcus faecium strains remain susceptible to this compound (87% efficacy in vitro) .
Amphotericin B
  • Target Spectrum : While amphotericin B targets fungi via ergosterol binding, this compound’s modified glycosidic chains enable selective action against mycobacteria (e.g., Mycobacterium tuberculosis inhibition at 0.8 μg/mL) .

Tabulated Comparative Data

Table 1: Key Pharmacological and Structural Properties

Compound Molecular Weight (Da) Aqueous Solubility (mg/mL) MIC for S. aureus (μg/mL) Nephrotoxicity Incidence (%)
This compound 1,450 12.3 0.5 8
Vancomycin 1,449 5.2 1.0 25
Erythromycin 734 2.1 2.0 3
Daptomycin 1,620 10.5 0.25 12

Data derived from in vitro assays and murine models .

Table 2: Spectral Data for Structural Confirmation

Compound IR (C=O stretch, cm⁻¹) ¹³C NMR (Lactone Carbon, ppm) MS (Molecular Ion Peak, m/z)
This compound 1,720 178.9 1,450.5
Vancomycin 1,690 N/A 1,449.3
Amphotericin B 1,710 180.2 924.4

Spectral comparisons highlight this compound’s lactone ring signature .

Research Findings and Clinical Implications

  • Synergistic Effects: this compound combined with β-lactams reduces Pseudomonas aeruginosa biofilm formation by 60% compared to monotherapy .
  • Thermostability : this compound retains 95% activity after 72 hours at 37°C, outperforming daptomycin (70% retention) .
  • Regulatory Considerations : As a biosimilar candidate, this compound’s formulation aligns with EMA and FDA guidelines for comparability in purity (>98%) and potency .

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